4-(1H-pyrazol-4-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-7(2-4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRONVFNRZHWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191980-64-0 | |
| Record name | 4-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 1h Pyrazol 4 Yl Phenol and Analogues
Primary Synthetic Pathways for the Pyrazole (B372694) Core
The formation of the pyrazole ring is a cornerstone of synthesizing the target compound. Classical and modern methods are employed, primarily focusing on building the five-membered heterocyclic system from acyclic precursors.
Cyclization reactions are the most traditional and widely used methods for constructing the pyrazole ring. These typically involve the condensation of a precursor containing a dinitrogen unit (like hydrazine) with a three-carbon component.
One of the most fundamental methods is the Knorr pyrazole synthesis , which involves the reaction of hydrazines with 1,3-dicarbonyl compounds. chemhelpasap.comresearchgate.netjk-sci.comresearchgate.net This reaction proceeds under acidic or basic conditions, starting with the formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comfirsthope.co.inyoutube.com The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. firsthope.co.in
A related and equally important method is the Paal-Knorr synthesis , which is a broader name for the synthesis of five-membered heterocycles from 1,4-dicarbonyls, but the term is sometimes used in the context of pyrazole synthesis from 1,3-dicarbonyls and hydrazines. wikipedia.org
Other significant cyclization strategies include:
Condensation of Hydrazines with α,β-Unsaturated Ketones: Hydrazine can react with α,β-unsaturated ketones or aldehydes. The reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and dehydration to form the pyrazole or pyrazoline intermediate. firsthope.co.innih.govnih.gov
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazoalkane (a 1,3-dipole) with an alkyne. nih.govorientjchem.org This [3+2] cycloaddition is a powerful tool for creating the pyrazole ring with high regioselectivity, particularly for synthesizing pyrazole-5-carboxylates when using reagents like ethyl diazoacetate. nih.govmdpi.com
These cyclization reactions form the basis for creating the pyrazole scaffold, which can then be further functionalized.
Multi-component reactions (MCRs) have gained significant traction in heterocyclic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. beilstein-journals.orgnih.gov For pyrazole synthesis, MCRs combine three or more starting materials in a one-pot process to form the final product, often avoiding the isolation of intermediates. mdpi.comlongdom.org
A common MCR approach for substituted pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to be a sustainable approach for synthesizing 1H-pyrazole derivatives. longdom.org These reactions can be catalyzed by various agents, including Lewis acids or even performed under catalyst-free conditions. nih.gov The modular nature of MCRs allows for the rapid generation of libraries of pyrazole-containing compounds by simply varying the input components. beilstein-journals.orgacs.org
Some MCRs can be quite complex, involving four or even five components to build highly substituted pyrazole-fused systems, such as pyrano[2,3-c]pyrazoles. nih.govmdpi.com These reactions often proceed through a sequence of well-known reactions like Knoevenagel condensation and Michael addition, followed by the final cyclization to form the pyrazole ring. nih.govmdpi.com
Strategies for Phenol (B47542) Moiety Integration
Once the pyrazole core is synthesized or during its formation, the 4-hydroxyphenyl (phenol) group must be introduced at the correct position (C4 of the pyrazole ring). This can be accomplished through direct coupling methods or by modifying a pre-existing pyrazole intermediate.
Palladium-catalyzed cross-coupling reactions are the most prominent direct methods for forming the C-C bond between the pyrazole ring and the phenol moiety. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. organic-chemistry.orgmdpi.com This reaction typically involves the coupling of a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with a (4-hydroxyphenyl)boronic acid or its protected equivalent. rsc.orgresearchgate.net
The general scheme for a Suzuki-Miyaura coupling to form the 4-(1H-pyrazol-4-yl)phenol scaffold is as follows:
A 4-halopyrazole is reacted with a (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The methoxy group serves as a protected form of the phenol.
Following the coupling reaction, the methoxy group is deprotected (e.g., using BBr₃) to reveal the final phenolic hydroxyl group.
This methodology is robust and tolerates a wide range of functional groups on both coupling partners. mdpi.comrsc.org An alternative approach involves coupling a pyrazole-4-boronic acid derivative with a halogenated phenol (e.g., 4-iodophenol). myskinrecipes.com
| Catalyst System | Halopyrazole | Boronic Acid Derivative | Key Feature |
| Pd(PPh₃)₄ / Na₂CO₃ | 4-Iodo-1H-pyrazole | (4-Methoxyphenyl)boronic acid | Standard conditions for aryl-aryl coupling. researchgate.net |
| XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | Effective for electron-deficient pyrazoles. rsc.org |
| Pd/C | Aryl Halides | (4-(1H-Pyrazol-1-yl)phenyl)boronic acid | Can be used for synthesizing related isomers. myskinrecipes.com |
An alternative strategy involves synthesizing a pyrazole ring that already contains a precursor to the phenol group. This precursor is then converted to the final phenol in a subsequent step.
One such approach is the Friedel-Crafts reaction . A scalable synthesis for a complex analogue of this compound utilized a Friedel-Crafts acylation to attach a carbonyl-containing fragment to a phenol precursor. This intermediate was then used to build the pyrazole ring, followed by further modifications. researchgate.net
Another method involves starting with a pyrazole that has a functional group amenable to conversion into a phenol. For example, a pyrazole with an amino group at the C4 position could potentially be converted to a phenol via a Sandmeyer-type reaction, although this is less common than cross-coupling methods. More frequently, a precursor like a 4-methoxyphenyl group is incorporated during the pyrazole synthesis itself (e.g., by using 1-(4-methoxyphenyl)ethanone derivatives to build the pyrazole core), followed by demethylation as the final step to yield the phenol.
Derivatization and Substitution on the this compound Scaffold
Further structural diversity can be achieved by modifying the parent this compound molecule. Derivatization can occur at three main sites: the phenolic hydroxyl group, the pyrazole ring nitrogens (N1), or the carbon atoms of the pyrazole ring (C3 and C5).
Derivatization of the Phenolic Hydroxyl Group: The phenolic -OH group is a common site for modification. Classical derivatization strategies include: nih.gov
Alkylation: Reaction with alkyl halides in the presence of a base to form ethers.
Acylation: Reaction with acyl chlorides or anhydrides to form esters. nih.gov These modifications can alter the compound's physicochemical properties.
Substitution on the Pyrazole Ring:
N1-Substitution: The N-H of the pyrazole ring is acidic and can be readily substituted. Reaction with electrophiles such as alkyl halides or acyl chlorides under basic conditions can introduce a variety of substituents at the N1 position.
C3 and C5-Substitution: Introducing substituents at the C3 and C5 positions is typically achieved by starting with appropriately substituted precursors during the initial pyrazole synthesis (e.g., using a substituted 1,3-dicarbonyl compound). firsthope.co.in Post-synthetic functionalization at these positions is more challenging but can be achieved through methods like directed ortho-metalation followed by quenching with an electrophile.
The following table summarizes potential derivatization strategies:
| Reaction Site | Reagent Type | Resulting Functional Group |
| Phenolic -OH | Alkyl Halide (e.g., CH₃I) | Ether (-OR) |
| Phenolic -OH | Acyl Chloride (e.g., CH₃COCl) | Ester (-OCOR) |
| Pyrazole N1-H | Alkyl Halide (e.g., Benzyl Bromide) | N1-Alkyl Pyrazole |
| Pyrazole N1-H | Acyl Chloride | N1-Acyl Pyrazole |
| Pyrazole C3/C5 | (During Synthesis) Substituted 1,3-Diketone | C3/C5-Substituted Pyrazole |
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key functional handle for introducing molecular diversity. Standard organic transformations can be employed to convert the hydroxyl group into a variety of other functional groups, thereby modulating the compound's physicochemical properties.
O-Alkylation: The hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This process allows for the introduction of various alkyl or substituted alkyl chains. For instance, the general process for O-alkylation of phenolic compounds involves reacting the phenol with an alkylating agent, such as a dialkyl carbonate, in the presence of a base like potassium carbonate. google.com The use of 4-allyl-2-methoxyphenol in pyrazole synthesis demonstrates a strategy where the phenolic group is protected as an ether before subsequent reactions. researchgate.net
Esterification: Esterification of the phenolic hydroxyl group is another common modification. This can be achieved by reacting the phenol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). The Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis, is a direct method for producing phenyl esters. google.commasterorganicchemistry.com More advanced methods may use coupling agents or catalysts to facilitate the reaction under milder conditions. researchgate.netrug.nlorganic-chemistry.org Selective acylation of a phenolic hydroxyl in the presence of other hydroxyl groups can also be achieved using specific reagents like vinyl carboxylates. researchgate.net
These modifications are crucial for creating analogues with tailored properties, and the choice of method depends on the desired final product and the presence of other functional groups in the molecule.
Substituent Effects on the Pyrazole Ring
The electronic and steric nature of substituents on both the pyrazole and the phenyl rings significantly influences the reactivity, regioselectivity, and yield of synthetic reactions.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can dramatically affect reaction outcomes. In multicomponent reactions for synthesizing pyrazole derivatives, it has been observed that starting materials with EWGs often produce higher yields compared to those with EDGs. researchgate.net For instance, in Suzuki-Miyaura cross-coupling reactions, an EWG on the aryl halide substrate can lead to an increase in product conversion. Conversely, an EWG on the phenylboronic acid may have the opposite effect. researchgate.net
Steric Effects: The size and position of substituents can dictate the regioselectivity of a reaction. In the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines to form pyrazoles, steric factors of the substituents play a crucial role in determining which regioisomer is predominantly formed. wipo.int Similarly, bulky substituents on pyrazole-based ligands have been shown to enhance the catalytic activity of palladium complexes in cross-coupling reactions. researchgate.net
The interplay of these effects is a key consideration in designing synthetic routes to achieve desired isomers and optimize yields.
Table 1: Influence of Substituents on Pyrazole Synthesis
| Substituent Type | Position | Observed Effect | Reaction Type | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Aryl Halide | Increased conversion/yield | Suzuki-Miyaura Coupling | researchgate.net |
| Electron-Donating Group (EDG) | Aryl Halide | Decreased conversion/yield | Suzuki-Miyaura Coupling | researchgate.net |
| Electron-Withdrawing Group (EWG) | 1-phenyl-3-(4-phenyl)-4-formyl-1H-substituted pyrazoles | Higher yields (85–90%) | Multicomponent Reaction | researchgate.net |
| Electron-Donating Group (EDG) | 1-phenyl-3-(4-phenyl)-4-formyl-1H-substituted pyrazoles | Lower yields (78–84%) | Multicomponent Reaction | researchgate.net |
| Bulky Substituents | Pyrazole Ligand | Enhanced catalytic activity | Suzuki-Miyaura Coupling | researchgate.net |
| Bulky Substituents | β-position of enone | Decreased reactivity and regioselectivity | Cyclocondensation | wipo.int |
Introduction of Bridging Linkers and Side Chains
The synthesis of molecules where two or more pyrazole-phenol units are connected by linkers, or where extended side chains are introduced, allows for the creation of larger, more complex architectures. A common strategy involves the reaction of pyrazolones with aldehydes to form bis-pyrazole structures.
For example, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) can be synthesized by reacting two equivalents of 3-methyl-1-phenylpyrazol-5-one with various substituted benzaldehydes. chemscene.comwipo.int In this case, the "arylmethylene" fragment serves as the bridging linker. Similarly, the synthesis of bis-[5-hydroxy-1-phenyl-3-(polyfluoroalkyl)-1H-pyrazol-4-yl]imines demonstrates the crosslinking of two pyrazolone molecules by an imine group. google.com
A scalable synthesis for the drug branaplam, which features a pyridazine linker connecting a pyrazole and a phenol moiety, was developed using a Suzuki-Miyaura cross-coupling as a key step. nih.gov These examples highlight how standard condensation and cross-coupling reactions can be adapted to introduce diverse linkers and build complex molecular frameworks based on the this compound scaffold.
Optimization of Reaction Conditions and Yield
Achieving high yields and purity in the synthesis of this compound and its analogues requires careful optimization of reaction parameters such as solvent, temperature, and the catalytic system.
Solvent Effects and Temperature Control
The choice of solvent can profoundly impact reaction rates, yields, and even the course of a reaction. In recent years, a strong emphasis has been placed on "green chemistry" principles, leading to the exploration of environmentally benign solvents.
Solvent Effects: Water is often an excellent solvent for the synthesis of pyrazole derivatives, offering advantages in cost, safety, and environmental impact. semanticscholar.org Many multicomponent reactions for pyrano[2,3-c]pyrazole synthesis show superior yields in water compared to organic solvents like ethanol (B145695), acetonitrile (B52724), or dichloromethane. wisdomlib.org In some cases, solvent-free conditions, often facilitated by grinding or microwave irradiation, provide the best results, leading to shorter reaction times and high yields. semanticscholar.orgmdpi.com Ionic liquids have also been employed as both the catalyst and solvent, demonstrating high efficiency in certain pyrazole syntheses. researchgate.netalrasheedcol.edu.iq
Temperature Control: Temperature is a critical parameter for controlling reaction outcomes. A temperature-controlled divergent synthesis of pyrazoles has been developed where simply tuning the reaction temperature can selectively yield either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. researchgate.netorganic-chemistry.org In microwave-assisted synthesis, temperature control is crucial; it has been shown that a 100 °C variation can determine whether a 4,5-dihydro-1H-pyrazole or a fully aromatized pyrazole is formed.
Table 2: Effect of Different Solvents on Pyrazole Synthesis
| Solvent/Condition | Advantages | Reaction Type | Reference |
|---|---|---|---|
| Water | Environmentally friendly, high yields, low cost | Multicomponent reactions | semanticscholar.orgwisdomlib.org |
| Ethanol | Good yields, commonly used | Multicomponent reactions | alrasheedcol.edu.iq |
| DMF (Dimethylformamide) | Effective for achieving high yields at reflux | Multicomponent reactions | |
| Ionic Liquids | Can act as both catalyst and solvent, high yields | Multicomponent reactions | researchgate.netalrasheedcol.edu.iq |
| Solvent-Free | Reduced waste, shorter reaction times, high efficiency | Grinding, Microwave-assisted synthesis | semanticscholar.orgmdpi.com |
Catalytic Systems in Pyrazole-Phenol Synthesis
The construction of the C-C bond between the pyrazole and phenol rings is frequently accomplished via transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being particularly prominent.
Palladium-based Catalysts: The Suzuki-Miyaura reaction, which couples an aryl halide with an aryl boronic acid, is a powerful tool for this synthesis. A variety of palladium catalysts have been developed to improve efficiency and substrate scope. These include systems using specialized ligands like XPhos, which are effective for coupling bromopyrazoles with boronic acids. masterorganicchemistry.com Novel pyridine-pyrazole/Pd(II) complexes have been shown to be efficient catalysts for Suzuki reactions in aqueous media under microwave irradiation. N-Heterocyclic Carbene (NHC) palladium complexes have also been utilized for the cross-coupling of N-acylpyrazoles.
Copper-based Catalysts: Copper-catalyzed reactions provide an alternative to palladium. For instance, the synthesis of 1,4-disubstituted pyrazoles has been achieved through the cycloaddition of sydnones and terminal alkynes using silica-supported copper catalysts, a method that has also been adapted to continuous flow systems. rug.nl
The choice of catalyst and ligand is critical and is often tailored to the specific substrates and desired reaction conditions, such as performing the reaction in aqueous media or under flow conditions.
Table 3: Catalytic Systems for Pyrazole-Phenol Synthesis
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium/XPhos Precatalyst | Suzuki-Miyaura Coupling | Effective for coupling bromopyrazoles. | masterorganicchemistry.com |
| Pyridine-Pyrazole/Pd(II) Complex | Suzuki-Miyaura Coupling | Efficient in aqueous media with microwave irradiation. | |
| Bis(pyrazolyl)palladium Complexes | Suzuki-Miyaura Coupling | Bulky substituents on ligands enhance activity. | researchgate.net |
| Pd-NHC (N-Heterocyclic Carbene) | Suzuki-Miyaura Coupling | Used for coupling of planar, N-acylpyrazoles. | |
| Silica-supported Copper | Cycloaddition | Applicable to continuous flow synthesis. | rug.nl |
Advanced Synthetic Techniques Employed
To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and flow chemistry are increasingly being employed.
Microwave-Assisted Organic Synthesis (MAOS): This technique uses microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. MAOS often leads to higher yields, better selectivity, and requires less solvent, aligning with the principles of green chemistry. It has been successfully applied to a wide range of pyrazole syntheses, including Suzuki couplings and multicomponent reactions.
Flow Chemistry: In flow chemistry, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.netgoogle.com This technology offers significant advantages over conventional batch methods, including improved safety, reproducibility, and scalability. google.comgoogle.com It has been used to develop efficient, multi-step, continuous-flow processes for the synthesis of various substituted pyrazoles without the need to isolate intermediates.
These advanced techniques represent a shift towards more efficient, controlled, and environmentally friendly methods for the synthesis of complex heterocyclic compounds like this compound.
Computational Chemistry and Theoretical Investigations of 4 1h Pyrazol 4 Yl Phenol Systems
Quantum Chemical Calculations for Molecular Architecture
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrazole-based compounds. For systems analogous to 4-(1H-pyrazol-4-yl)phenol, structural optimizations are frequently carried out using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. acu.edu.in This level of theory has been shown to provide optimized structures that are in good agreement with experimental findings from X-ray crystallography. acu.edu.in DFT calculations allow for the precise determination of geometric parameters, such as bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. derpharmachemica.com These theoretical models are often performed in the gas phase to represent an isolated molecule, providing a foundational understanding of its intrinsic properties. acu.edu.in
The Hartree-Fock (HF) method, while being a more foundational ab initio approach, is also employed to study the electronic structure of pyrazole (B372694) derivatives. For instance, the molecular structure of similar compounds has been optimized using the HF/6-31G(d) level of theory. nih.gov Hartree-Fock theory is fundamental to molecular orbital (MO) theory, which posits that the motion of each electron can be described by a single-particle function, or orbital. gatech.edu Although it does not account for electron correlation to the same extent as DFT, HF calculations provide a valuable baseline for understanding the electronic distribution and orbital energies within the molecule. gatech.eduresearchgate.net
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of this compound are key to predicting its chemical behavior and potential applications. Computational analyses provide detailed insights into orbital energies, charge distribution, and sites susceptible to chemical attack.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For a related pyrazole derivative, the HOMO-LUMO energy gap was calculated to be 4.3783 eV. acu.edu.in This value provides an indication of the energy required to excite an electron from the ground state and is instrumental in understanding the molecule's charge transfer properties. nih.govnih.gov
Table 1: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Value not specified in search results |
| LUMO | Value not specified in search results |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the molecular surface and identifying regions prone to electrophilic and nucleophilic attack. acu.edu.insemanticscholar.org The MEP is plotted with a color scale where different colors represent varying electrostatic potentials. For a pyrazole-containing compound, the MEP map was drawn with a color scale ranging from -6.283 e-2 au (deepest red) to +6.283 e-2 au (deepest blue). acu.edu.in
Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.
Red and Green regions signify negative electrostatic potential, with red areas being the most negative and representing likely sites for electrophilic attack. acu.edu.in
Table 2: Chemical Compound Names
| Compound Name |
|---|
Theoretical Spectroscopic Property Predictions
Computational chemistry offers powerful tools to predict and understand the spectroscopic properties of molecules like this compound. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), researchers can simulate various spectra, providing insights that complement and help interpret experimental data. These theoretical predictions are crucial for assigning spectral features to specific molecular motions, electronic transitions, and nuclear magnetic environments.
Vibrational Frequencies and Potential Energy Distribution (PED)
Theoretical vibrational analysis is a fundamental tool for interpreting infrared (IR) and Raman spectra. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the harmonic vibrational frequencies. derpharmachemica.com These calculations provide a set of normal modes, each corresponding to a specific pattern of atomic motion, such as stretching, bending, or torsional movements.
The predicted frequencies are typically scaled by an empirical factor (e.g., 0.96) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net The Potential Energy Distribution (PED) is then calculated to provide a quantitative assignment of each vibrational mode. PED analysis breaks down a normal mode into contributions from various internal coordinates (like bond stretches and angle bends), offering a detailed understanding of the nature of the vibration. researchgate.net
For a molecule like this compound, key vibrational modes include:
O-H and N-H Stretching: These typically appear at high wavenumbers and are sensitive to hydrogen bonding.
Aromatic C-H Stretching: Found in the 3100-3000 cm⁻¹ region. derpharmachemica.com
C=C and C=N Stretching: Vibrations associated with the phenol (B47542) and pyrazole rings, usually occurring in the 1625–1430 cm⁻¹ range. derpharmachemica.com
Ring Deformation and Bending Modes: Complex vibrations involving the entire ring structures, found at lower frequencies.
Below is a representative table of calculated vibrational frequencies and PED assignments for a related pyrazole derivative, illustrating the type of data obtained from these computational studies.
| Mode No. | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment & PED (%) |
|---|---|---|---|
| 1 | 3735 | 3586 | ν(O-H) (100) |
| 15 | 3190 | 3062 | ν(C-H)arom (98) |
| 28 | 1664 | 1597 | ν(C=C)arom (75) |
| 35 | 1525 | 1464 | ν(C=N)pyrazole + δ(C-H) (55 + 20) |
| 48 | 1299 | 1247 | δ(O-H) + ν(C-O) (60 + 35) |
| 60 | 1015 | 974 | Ring Breathing Mode (80) |
| 72 | 847 | 813 | γ(C-H)oop (90) |
Data is illustrative and based on typical values for phenol and pyrazole derivatives. ν: stretching, δ: in-plane bending, γ: out-of-plane bending.
Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Approach)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for assigning peaks in experimental spectra and for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting NMR shielding tensors, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). nih.govresearchgate.net
These calculations are performed on the optimized geometry of the molecule, often using DFT functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)). researchgate.net The accuracy of the predicted shifts can be enhanced by considering solvent effects, for instance, through the Polarizable Continuum Model (PCM). researchgate.net
For this compound, ¹H and ¹³C NMR chemical shifts can be predicted.
¹H NMR: The phenolic -OH proton is expected to have a chemical shift sensitive to solvent and concentration. The aromatic protons on the phenol ring and the protons on the pyrazole ring will appear in distinct regions, with their shifts influenced by the electronic environment.
¹³C NMR: The carbon atoms of the phenol and pyrazole rings will have characteristic chemical shifts. The carbon attached to the hydroxyl group is typically deshielded, appearing at a higher ppm value.
A comparison between calculated and experimental chemical shifts provides strong evidence for the proposed structure.
| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
|---|---|---|
| Phenol C1-OH | 155.2 | - |
| Phenol C2, C6 | 116.5 | 6.85 |
| Phenol C3, C5 | 129.0 | 7.40 |
| Phenol C4 | 122.3 | - |
| Pyrazole C3, C5 | 135.1 | 7.65 |
| Pyrazole C4 | 115.8 | - |
| Pyrazole N1-H | - | 12.50 |
| Phenol O-H | - | 9.50 |
Data is illustrative, based on typical GIAO/DFT calculation results for phenol and pyrazole moieties. Actual values can vary with the level of theory and solvent.
Electronic Absorption Spectra (Time-Dependent DFT (TD-DFT))
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Visible electronic absorption spectra of organic molecules. mdpi.com By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the absorption wavelengths (λ_max) and their corresponding intensities (oscillator strengths, f). redalyc.org
These calculations are typically performed on the ground-state optimized geometry. The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set can influence the accuracy of the results. redalyc.orgekb.eg Solvent effects are also critical for accurate predictions and are often included using models like PCM. mdpi.com
The analysis of the molecular orbitals involved in the main electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provides insight into the nature of the absorption bands (e.g., π → π* or n → π* transitions) and intramolecular charge transfer (ICT) character. redalyc.org For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic systems.
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | 311 | 0.453 | HOMO → LUMO (92%) | π → π* (ICT) |
| S2 | 299 | 0.089 | HOMO-1 → LUMO (85%) | π → π |
| S3 | 275 | 0.150 | HOMO → LUMO+1 (78%) | π → π |
Data is representative of TD-DFT calculations on phenolic compounds, based on findings for a related molecule. redalyc.org Values are dependent on the computational level and solvent model.
Non-Linear Optical (NLO) Properties Simulations
Computational methods are essential for the design and screening of molecules with potential non-linear optical (NLO) properties. NLO materials are important for applications in photonics and optoelectronics. DFT calculations can reliably predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ekb.egwum.edu.pk
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value is a primary indicator of a potentially useful NLO material. semanticscholar.org These properties are calculated by applying a finite external electric field during the computation and analyzing the response of the molecule's energy or dipole moment. dtic.mil The calculations are sensitive to the chosen DFT functional and basis set.
For this compound, the presence of the electron-donating phenol group and the pyrazole ring could lead to intramolecular charge transfer upon excitation, which is a key requirement for a significant NLO response. Theoretical calculations can quantify this potential. The computed values are often compared to those of a standard NLO material like urea (B33335) or p-nitroaniline (PNA) to gauge their relative strength. ekb.eg
| Parameter | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 3.58 | Debye |
| Isotropic Polarizability (α) | 1.55 x 10-23 | esu |
| Anisotropy of Polarizability (Δα) | 0.98 x 10-23 | esu |
| First Hyperpolarizability (βtot) | 6.85 x 10-30 | esu |
Data is illustrative and based on typical DFT calculation results for pyrazole-based push-pull systems. ekb.egsemanticscholar.org
Biological and Biochemical Activity Studies of 4 1h Pyrazol 4 Yl Phenol Derivatives Excluding Clinical Human Trials
Enzyme Inhibition and Modulation Investigations
Derivatives of 4-(1H-pyrazol-4-yl)phenol have demonstrated notable capabilities as inhibitors and modulators of various enzymes, highlighting their potential in targeted therapeutic applications.
Inhibition of Specific Enzyme Targets
Research has identified several specific enzyme targets for these pyrazole (B372694) derivatives, indicating a broad spectrum of potential pharmacological applications.
B-Raf Kinase: A series of novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and evaluated for their B-Raf inhibitory activity. plos.org One compound in particular, C6, exhibited the most potent biological activity against B-RafV600E with an IC50 of 0.15 µM. plos.org This activity was found to be comparable to the positive controls, Vemurafenib and Erlotinib. plos.org The introduction of an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton was found to reinforce the anti-tumor activity. plos.org
DNA Gyrase: Certain 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol (B47542) derivatives have shown potent inhibitory activity against DNA gyrase. benthamdirect.com Specifically, compound 3h was found to strongly inhibit S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.25 and 0.18 μg/mL, respectively. benthamdirect.com
Arylamine N-acetyltransferase (NAT): A series of 3,5-diaryl-1H-pyrazoles have been developed as specific inhibitors of the prokaryotic arylamine N-acetyltransferase (NAT) enzyme. globalresearchonline.net The compound 4-methoxy-2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol demonstrated good antimycobacterial activity, inhibiting the growth of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL. globalresearchonline.net
15-Lipoxygenase (15-LOX): Novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moieties have been synthesized and screened for their 15-lipoxygenase (15-LOX) inhibition activity. nih.gov
Meprin α and β: Pyrazole derivatives have been identified as potent inhibitors of meprin α and β, which are zinc-dependent metalloproteases. nih.gov A 3,5-diphenylpyrazole (B73989) compound showed high potency against meprin α. nih.gov Further structural modifications of the phenyl moiety led to inhibitory activities in the nanomolar and even picomolar range. nih.gov
Tubulin Polymerization: A series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were identified, with one compound being a novel tubulin polymerization inhibitor. mdpi.com This compound was 5- to 35-fold more potent than ABT-751 in inhibiting the growth of A549 and K562 cancer cell lines. mdpi.com
In Vitro Biochemical Assay Methodologies
The evaluation of enzyme inhibition by this compound derivatives has been conducted using a variety of established in vitro biochemical assay methodologies.
Radiometric Assays: The anti-tubercular activity of some pyrazoline derivatives was evaluated against the MTB strain H37Rv using the ALAMAR radiometric system in BACTEC 12B medium. nih.gov
Colorimetric Assays: The 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) method is a conventional assay used to determine the tumor cell growth inhibitory activity of synthesized pyrazole derivatives. mdpi.com
Kinase Assays: The inhibitory activity of pyrazole derivatives against B-Raf kinase was tested, with IC50 values determined to quantify their potency. plos.org
Enzyme-Linked Immunosorbent Assays (ELISAs): Inhibition of TNF-α and IL-6 by pyrazole derivatives was evaluated using ELISA assays to assess their anti-inflammatory activity.
DPPH Radical Scavenging Assay: The antioxidant activity of pyrazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov
Antimicrobial Activity Research
Derivatives of this compound have been extensively studied for their antimicrobial properties, demonstrating efficacy against a range of bacteria and fungi, including drug-resistant strains.
Antibacterial Spectrum and Efficacy
These compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria:
Staphylococcus aureus: Several studies have reported the activity of pyrazole derivatives against S. aureus. benthamdirect.comsemanticscholar.orgbiointerfaceresearch.comjpionline.orgresearchgate.netscielo.org.conih.govresearchgate.net One compound, 3h, showed an MIC of 0.78 μg/mL against S. aureus ATCC 6538. benthamdirect.com Another study found that compounds 12e, 12f, and 12k possessed high growth inhibitory activity with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively. nih.gov
Bacillus subtilis: Compound 3h displayed an MIC of 0.39 μg/mL against B. subtilis ATCC 6633. benthamdirect.com Other pyrazole derivatives have also been screened against B. subtilis. nih.govresearchgate.net
Other Gram-positive strains tested include Bacillus cereus and Staphylococcus epidermidis. scielo.org.co
Gram-Negative Bacteria:
Escherichia coli: Pyrazole derivatives have been evaluated for their activity against E. coli. nih.govbiointerfaceresearch.comresearchgate.netscielo.org.coresearchgate.net
Pseudomonas aeruginosa: Several studies have included P. aeruginosa in their screening panels. jpionline.orgresearchgate.netresearchgate.net
Pseudomonas fluorescens: Compound 3h exhibited an MIC of 1.562 μg/mL against P. fluorescens ATCC 13525. benthamdirect.com
Other Gram-negative strains tested include Proteus mirabilis and Klebsiella aerogenes. scielo.org.co
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 3h | B. subtilis ATCC 6633 | 0.39 | benthamdirect.com |
| Compound 3h | S. aureus ATCC 6538 | 0.78 | benthamdirect.com |
| Compound 3h | P. fluorescens ATCC 13525 | 1.562 | benthamdirect.com |
| Compound 12k | S. aureus | 4.0 | nih.gov |
| Compound 12e | S. aureus | 4.8 | nih.gov |
| Compound 12f | S. aureus | 5.1 | nih.gov |
Antifungal Efficacy
The antifungal potential of this compound derivatives has been investigated against several fungal pathogens.
Candida Species:
Candida albicans: Multiple studies have demonstrated the efficacy of pyrazole derivatives against C. albicans. semanticscholar.orgbiointerfaceresearch.comresearchgate.netmdpi.com Some compounds showed lower MIC values than the reference drug fluconazole. mdpi.com One derivative, compound 4c, was found to be equipotent to miconazole (B906) against C. albicans with an MIC of 25 µg/mL. researchgate.net
Other Candida species, including C. glabrata, C. parapsilosis, C. krusei, C. tropicalis, and C. famata, have also been tested. mdpi.com
Aspergillus Species:
Aspergillus niger: Pyrazole derivatives have shown inhibitory effects on the growth of A. niger. semanticscholar.orgresearchgate.net Compound 4c was equipotent to miconazole against A. niger with an MIC of 12.5 µg/mL. researchgate.net
Aspergillus fumigatus and Aspergillus flavus have also been used in antifungal screening. researchgate.net
Other Fungi:
Cryptococcus neoformans: Compound 4c was equipotent to miconazole against this fungus with an MIC of 25 µg/mL. researchgate.net
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Compound 4c | Candida albicans | 25 | researchgate.net |
| Compound 4c | Aspergillus niger | 12.5 | researchgate.net |
| Compound 4c | Cryptococcus neoformans | 25 | researchgate.net |
Antitubercular Activity
A significant area of research for these compounds has been their activity against Mycobacterium tuberculosis.
Several series of pyrazole and pyrazoline derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of M. tuberculosis. globalresearchonline.netnih.govresearchgate.netglobalresearchonline.net
One study reported that pyrazoline derivatives of isoniazid, specifically compounds 4c, 4d, and 4g, had an MIC of 3.12 μg/mL, which was superior to the reference drug Streptomycin (MIC of 6.25 μg/mL). researchgate.net
Another pyrazoline derivative, 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, showed significant antitubercular activity with an MIC of 6.25 µg/mL. globalresearchonline.net
The compound (5-(4-bromophenyl)-1H-pyrazol-3-yl)-methanol also exhibited significant anti-tubercular activity at an MIC value of 25 µM. globalresearchonline.net
Table 3: Antitubercular Activity of Selected this compound Derivatives
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Compounds 4c, 4d, 4g (Isoniazid-pyrazolines) | 3.12 µg/mL | researchgate.net |
| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | 6.25 µg/mL | globalresearchonline.net |
| (5-(4-bromophenyl)-1H-pyrazol-3-yl)-methanol | 25 µM | globalresearchonline.net |
| 4-methoxy-2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol | <10 µg/mL | globalresearchonline.net |
Antiviral Investigations
The antiviral potential of this compound derivatives has been explored against various viruses.
One notable pyrazole derivative, BPR1P0034, has demonstrated potent and selective activity against the influenza virus. nih.govnih.gov In cell-based assays, BPR1P0034 effectively inhibited the replication of influenza A/WSN/33 (H1N1) with a 50% effective inhibitory concentration (IC50) of 0.42 ± 0.11 μM, as determined by a plaque reduction assay. nih.govnih.gov Time-of-addition studies suggested that the compound targets an early stage of the viral life cycle, likely viral uncoating or the importation of viral RNA into the nucleus. nih.govnih.gov This is supported by findings that the compound's antiviral activity was most potent when introduced between 0 and 2 hours after viral infection. nih.govnih.gov Importantly, BPR1P0034 showed a broad spectrum of inhibition against various influenza viruses but was not effective against enteroviruses and echovirus 9. nih.govnih.gov
Further studies on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to the core compound, have revealed their ability to interfere with the replication of several RNA viruses. nih.gov These derivatives were particularly effective against Dengue virus type 2 (DENV-2) and Yellow Fever Virus (YFV). nih.gov For instance, some of these compounds exhibited higher potency against DENV-2 than other viruses within the Flaviviridae family. nih.gov Time-of-addition experiments with one of the derivatives against YFV in BHK-21 cell cultures showed the most significant reduction in viral titer when the compound was added 2 hours post-infection and maintained for up to 4 hours. nih.gov The antiviral activity of these pyrazole derivatives extends to other viruses, including Respiratory Syncytial Virus (RSV), with some compounds showing improved potency and selectivity compared to the reference drug, ribavirin. nih.gov
It is important to note that while many pyrazole derivatives have been synthesized and screened for antiviral properties, their efficacy can be highly specific to the viral type. mdpi.com For example, while some derivatives are active against influenza or flaviviruses, others have been investigated for activity against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV-1), and various other RNA and DNA viruses. nih.govmdpi.com
Anti-inflammatory Potential and Mechanisms
Derivatives of this compound have been extensively investigated for their anti-inflammatory properties, with many studies demonstrating significant activity in various preclinical models. The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. mdpi.comwikipedia.org
Several studies have synthesized series of pyrazole derivatives and evaluated their ability to inhibit inflammation. For instance, a series of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol derivatives showed promising anti-inflammatory activity, with some aminomethyl derivatives being more active than the standard drug, diclofenac (B195802) sodium. ui.ac.id Similarly, hybrid pyrazole analogues have been synthesized, with compounds 5s and 5u showing potent anti-inflammatory activity of 80.87% and 80.63% inhibition, respectively, in a carrageenan-induced paw edema model, comparable to ibuprofen (B1674241). nih.gov Another study found that some hydroxyphenyl-pyrazolyl chalcone (B49325) derivatives exhibited significant inhibition of edema, ranging from 65.00–78.64%, with celecoxib (B62257) as a reference. jst.go.jp
The mechanism of action often involves the inhibition of both COX-1 and COX-2 enzymes. mdpi.com Some derivatives, however, show selectivity for COX-2, which is the inducible isoform at inflammation sites, potentially leading to fewer gastrointestinal side effects associated with COX-1 inhibition. mdpi.comjst.go.jp For example, certain pyrazolylpyrazoline derivatives demonstrated a marked increase in selectivity towards COX-2. jst.go.jp Molecular docking studies have been employed to understand the binding interactions of these derivatives with COX enzymes, revealing that they can fit into the active site and interact with key amino acid residues. elsevierpure.comijfmr.com
Beyond COX inhibition, some this compound derivatives exhibit anti-inflammatory effects through other mechanisms. These include the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-induced macrophage cells. jst.go.jpelsevierpure.com Some compounds have also been shown to possess antioxidant and free radical scavenging properties, which may contribute to their anti-inflammatory effects by mitigating oxidative stress-related damage. mdpi.com
Anti-proliferative and Cytotoxic Activity in Cellular Models
The anti-proliferative and cytotoxic activities of this compound derivatives have been investigated in various cancer cell lines, revealing their potential as anticancer agents. These compounds have demonstrated the ability to inhibit tumor cell growth and induce cell death through various mechanisms. nih.govfrontiersin.org
A number of studies have reported the synthesis of novel pyrazole derivatives and their evaluation against different cancer cell lines. For example, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized and tested for their tumor cell growth inhibitory activity. nih.gov In this study, some compounds exhibited high potency against leukemia K562 and lung tumor A549 cells. nih.gov Another study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines found that 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was the most active compound, displaying low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. mdpi.comresearchgate.net
The mechanisms underlying the anti-proliferative and cytotoxic effects of these derivatives are multifaceted. Some compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgmdpi.comresearchgate.net This is often accompanied by the activation of caspases, which are key enzymes in the apoptotic pathway. nih.govmdpi.comresearchgate.net For instance, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was found to induce the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, an initiator caspase in the apoptotic cascade. mdpi.comresearchgate.net
Furthermore, some pyrazole derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. mdpi.com For example, one study showed that a particular pyrazoline derivative arrested HepG-2 liver cancer cells in the G2/M phase of the cell cycle. mdpi.com Other mechanisms include the inhibition of tubulin polymerization, which is crucial for cell division, and the modulation of genes involved in the DNA damage response. nih.govfrontiersin.org One novel pyrazole compound, PCW-1001, was shown to regulate genes involved in the DNA damage response, suggesting its potential use in combination with radiotherapy. frontiersin.org
The following table summarizes the cytotoxic activity of selected this compound derivatives in different cancer cell lines.
| Compound | Cell Line | Activity | Reference |
| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives | K562 (leukemia), A549 (lung) | High potency | nih.gov |
| 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 (breast) | Low micromolar GI50 values | mdpi.comresearchgate.net |
| PCW-1001 | Breast cancer cell lines | Induced apoptosis and modulated DNA damage response genes | frontiersin.org |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 (liver) | IC50 of 3.57 µM | mdpi.com |
| 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol (4) | T47D (breast), WiDr (colorectal) | IC50 of 13.11 µg/mL (T47D), 3.29 µg/mL (WiDr) | ugm.ac.id |
Receptor Binding and Interaction Studies
Molecular docking studies have been instrumental in elucidating the potential binding modes and interactions of this compound derivatives with various biological targets. These computational studies provide insights into the structure-activity relationships and help in the rational design of more potent compounds.
A significant area of focus for receptor binding studies of these derivatives has been their interaction with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. elsevierpure.comijfmr.com Docking simulations have been performed to predict the binding affinity of these compounds with the active sites of COX-1 and COX-2. elsevierpure.com These studies have shown that the pyrazole scaffold can fit into the active site of these enzymes and form crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues, thereby inhibiting their activity. ijfmr.com
Beyond COX enzymes, the binding of this compound derivatives to other receptors and enzymes has also been investigated. For instance, molecular docking studies have been conducted to assess the binding of these compounds to the G810A mutant of the RET protein tyrosine kinase, which is implicated in various cancers. asianjpr.com The results of these studies identified several pyrazole derivatives with remarkable binding energies, suggesting their potential as inhibitors of this kinase. asianjpr.com
In the context of their anticancer activity, the interaction of these derivatives with tubulin has also been explored. nih.gov Based on the binding mode of a known tubulin inhibitor, a series of indenopyrazoles were designed and found to compete with colchicine (B1669291) for binding to the tubulin colchicine site, thereby inhibiting tubulin polymerization. nih.gov
The following table provides a summary of receptor binding and interaction studies for selected this compound derivatives.
| Derivative Class | Target Receptor/Enzyme | Key Findings from Docking Studies | Reference |
| 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives | COX-2 | High binding affinity to the COX-2 active site with similar binding interactions to celecoxib. | elsevierpure.com |
| 4-(5-phenyl-1H-pyrazol-3-yl) phenol derivatives | 1B17 protein (target for anti-inflammatory illnesses) | Significant binding interactions with crucial active site residues, including H-bonding and π-π stacking. | ijfmr.com |
| Pyrazole derivatives | RET protein tyrosine kinase (G810A mutant) | Several compounds exhibited remarkable binding energies, suggesting potent inhibitory activity. | asianjpr.com |
| Indenopyrazoles | Tubulin (colchicine binding site) | Competed with colchicine for binding, leading to inhibition of tubulin polymerization. | nih.gov |
In Vivo Pharmacological Evaluation in Animal Models (Non-Clinical)
The therapeutic potential of this compound derivatives has been further investigated through in vivo pharmacological evaluations in various animal models. These non-clinical studies have provided crucial information on the efficacy and mechanism of action of these compounds in a living system.
Efficacy Assessments
In vivo efficacy assessments have primarily focused on the anti-inflammatory and anticancer activities of these derivatives. In studies evaluating anti-inflammatory potential, the carrageenan-induced paw edema model in rats is commonly used. nih.govjst.go.jp Several pyrazole derivatives have demonstrated significant reductions in paw edema, with some compounds exhibiting potency comparable to or greater than standard anti-inflammatory drugs like ibuprofen and celecoxib. nih.govjst.go.jp For instance, hybrid pyrazole analogues 5s and 5u showed potent anti-inflammatory activity, with inhibition of 80.87% and 80.63% respectively, at 3 hours in the carrageenan-induced paw edema model. nih.gov Another study reported that hydroxyphenyl-pyrazolyl chalcone derivatives exhibited edema inhibition ranging from 65.00% to 78.64%. jst.go.jp
In the realm of anticancer research, a novel pyrazole derivative, PCW-1001, has shown promising antitumor activity in breast cancer xenograft models. frontiersin.org This compound was also found to enhance the sensitivity of breast cancer cells to radiation, suggesting its potential as a radiosensitizer. frontiersin.org Another indenopyrazole analogue demonstrated potency in non-small cell lung cancer and vincristine-resistant human oral epidermoid carcinoma cell xenograft models without significant side effects. nih.gov
The following table summarizes the in vivo efficacy of selected this compound derivatives in animal models.
| Compound/Derivative Class | Animal Model | Efficacy Assessment | Key Findings | Reference |
| Hybrid pyrazole analogues (5s, 5u) | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Potent inhibition of paw edema (80.87% and 80.63% at 3 hours) | nih.gov |
| Hydroxyphenyl-pyrazolyl chalcone derivatives | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Significant inhibition of edema (65.00% - 78.64%) | jst.go.jp |
| PCW-1001 | Breast cancer xenograft model | Antitumor and radiosensitizing activity | Inhibited tumor growth and enhanced radiation sensitivity | frontiersin.org |
| Indenopyrazole analogue | NSCLC and vincristine-resistant oral epidermoid carcinoma xenograft models | Antitumor activity | Demonstrated potency without obvious side effects | nih.gov |
Mechanism of Action Elucidation
In vivo studies have also been crucial in elucidating the mechanisms of action of this compound derivatives. In the context of anti-inflammatory activity, in vivo models have confirmed the role of these compounds in inhibiting the production of inflammatory mediators. For example, some derivatives were shown to inhibit prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vivo. jst.go.jp
For anticancer activity, in vivo studies have provided evidence for the induction of apoptosis and the modulation of cell cycle-related proteins. The indenopyrazole analogue that showed efficacy in xenograft models was found to induce tumor cell apoptosis through the activation of caspase pathways and arrested tumor cells in the G2/M phase of the cell cycle. nih.gov
These in vivo pharmacological evaluations in animal models have provided strong preclinical evidence for the therapeutic potential of this compound derivatives, paving the way for further development.
Structure Activity Relationship Sar and Ligand Design Principles
Identification of Key Pharmacophoric Features for Bioactivity
The bioactivity of 4-(1H-pyrazol-4-yl)phenol and its derivatives is dictated by several key pharmacophoric features. These include the pyrazole (B372694) ring itself, the phenolic hydroxyl group, and various substituents that can be introduced at different positions on both the pyrazole and phenyl rings. frontiersin.orgontosight.ai
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile component in drug design due to its ability to participate in various non-covalent interactions. globalresearchonline.netnih.gov It is a tautomeric substance, and its aromatic nature allows for substitutions at position 4. globalresearchonline.net The electrophilic substitution reactions typically occur at position 4, while nucleophilic attacks are more common at positions 3 and 5. nih.gov
The phenolic hydroxyl group is another critical feature, often acting as a hydrogen bond donor or acceptor, which can be vital for anchoring the molecule within a protein's active site. biorxiv.orgdtu.dk Studies have shown that the presence and position of this hydroxyl group can significantly influence the compound's selectivity and potency. biorxiv.org For instance, a phenol (B47542) analog demonstrated a remarkable >40-fold improvement in selectivity for the fungal kinase Yck2 over the human kinase ALK5, potentially due to a stronger hydrogen bond network formed by the phenolic hydroxyl group. biorxiv.org
Furthermore, the introduction of various functional groups at different positions on the pyrazole and phenyl rings can modulate the compound's physicochemical properties and biological activity. frontiersin.org For example, the addition of a benzene (B151609) sulfonamide moiety has been shown to increase selectivity for COX-2 by targeting a hydrophilic side pocket. jst.go.jp Similarly, the presence of electron-withdrawing substituents on the phenyl ring, combined with a morpholine (B109124) nucleus, has been linked to enhanced activity. frontiersin.org
The following table summarizes key pharmacophoric features and their observed impact on bioactivity:
| Pharmacophoric Feature | Position | Observed Impact on Bioactivity |
| Pyrazole Ring | Core Scaffold | Essential for establishing fundamental binding interactions. frontiersin.orgdtu.dk |
| Phenolic Hydroxyl Group | C4 of Phenyl Ring | Crucial for hydrogen bonding and can significantly enhance selectivity. biorxiv.orgdtu.dk |
| Benzene Sulfonamide | Substituent | Increases COX-2 selectivity. jst.go.jp |
| Morpholine Nucleus | Substituent | When combined with electron-withdrawing groups, can enhance activity. frontiersin.org |
Rational Design Strategies for Activity Optimization
Rational drug design strategies for optimizing the activity of this compound derivatives often involve modifying the core scaffold and its substituents to enhance binding affinity and selectivity for a specific biological target. ontosight.ainih.gov These strategies are guided by an understanding of the target's three-dimensional structure and the key interactions observed in ligand-protein complexes.
One common strategy is the structural modification of the pyrazole scaffold itself. For instance, the synthesis of pyrazole derivatives with symmetric and unsymmetrical substitutions at positions 3 and 5 has been explored to modulate inhibitory activity and selectivity between different enzyme isoforms like meprin α and meprin β. semanticscholar.org
Another approach involves the introduction of various functional groups to probe specific regions of the binding pocket. For example, in the design of anti-inflammatory agents, pyrazoline derivatives were synthesized to include vicinal aryl rings to fit into a secondary pocket of the COX-2 binding site, thereby increasing selectivity. jst.go.jp The introduction of an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton has also been shown to reinforce anti-tumor activity. nih.gov
Furthermore, the concept of "privileged structures" is often employed, where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with enhanced or novel activities. nih.gov This approach leverages the favorable drug-like properties of the pyrazole core to develop new lead compounds. nih.gov
Computational Approaches to SAR Analysis
Computational methods play a pivotal role in understanding the SAR of this compound derivatives, enabling the prediction of their biological activity and guiding the design of more potent and selective compounds.
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijbpas.com For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various targets. nih.govijbpas.com
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity. mdpi.com For instance, a 3D-QSAR model for 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives was built to visualize the SAR and understand the influence of steric and electrostatic fields on their anti-tumor activity. nih.gov The model indicated that steric bulk is favorable in certain regions, while smaller groups are preferred in others. nih.gov Similarly, electrostatic potential maps from QSAR studies can reveal that high electron density in some areas and low electron density in others are beneficial for activity. nih.gov
The following table provides an example of descriptors used in QSAR models for pyrazole derivatives and their interpretation:
| QSAR Model Type | Descriptor Type | Interpretation for Increased Activity |
| 3D-QSAR | Steric Fields (Green/Yellow Contours) | Green contours indicate regions where bulky groups are favorable, while yellow contours suggest smaller groups are preferred. nih.gov |
| 3D-QSAR | Electrostatic Fields (Red/Blue Contours) | Red contours signify areas where high electron density (negative charge) is beneficial, whereas blue contours indicate that low electron density (positive charge) is advantageous. nih.gov |
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govijfmr.com This technique is widely used to understand the binding modes of this compound derivatives with their protein targets and to elucidate the key intermolecular interactions responsible for binding affinity. ontosight.aijst.go.jpnih.govsemanticscholar.orgnih.gov
Molecular docking simulations can predict the binding poses of pyrazole derivatives within the active site of a protein, providing valuable insights into how these molecules exert their biological effects. nih.govnih.gov For example, docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives in the active site of histone deacetylase (HDAC) helped to determine the probable binding model. nih.gov Similarly, docking simulations have been used to visualize the binding of pyrazoline derivatives within the COX-2 active site, showing that they can adopt binding interactions similar to known inhibitors like celecoxib (B62257). napier.ac.uk
The stability of the ligand-protein complex is governed by a variety of intermolecular interactions. Molecular docking studies are instrumental in identifying and characterizing these interactions, which include hydrogen bonds, π-π stacking, and hydrophobic interactions. ontosight.aijst.go.jp
Hydrogen Bonding: The pyrazole ring and the phenolic hydroxyl group are key players in forming hydrogen bonds with amino acid residues in the protein's active site. dtu.dk For instance, the phenol and pyrazole rings have been shown to be vital in holding the molecule in place by forming hydrogen bonds with active site residues. dtu.dk
Hydrophobic Interactions: The non-polar regions of the this compound scaffold can engage in hydrophobic interactions with non-polar residues in the active site, further stabilizing the complex. frontiersin.org Docking studies have highlighted the contribution of the 1,3-diphenyl-1H-pyrazole moiety to hydrophobic interactions within the ATP-binding pocket of MEK. frontiersin.org
The following table summarizes the types of intermolecular interactions observed in docking studies of pyrazole derivatives:
| Interaction Type | Key Molecular Feature | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Phenol, Pyrazole NH | Glutamic acid, Asparagine dtu.dk |
| π-π Stacking | Phenyl Ring, Pyrazole Ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) ijfmr.com |
| Hydrophobic Interactions | Phenyl Ring, Alkyl substituents | Valine, Alanine, Leucine, Methionine frontiersin.org |
Molecular Docking Studies for Ligand-Protein Interactions
Calculation of Binding Affinities and Scoring Functions
The prediction of binding affinity between a ligand, such as this compound, and its target protein is a cornerstone of computational drug design. This process relies on scoring functions, which are mathematical models used to approximate the binding free energy. These functions are integral to molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor.
A variety of scoring functions are employed in studies of pyrazole derivatives, each with its own algorithm for evaluating potential ligand poses. These functions typically calculate the binding energy by summing up various energetic contributions, such as van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. The goal is to identify the ligand conformation and orientation (the "pose") that results in the lowest energy score, which is theoretically the most stable and likely binding mode.
In molecular docking studies of pyrazole derivatives, the binding affinities are often reported in kcal/mol. For instance, docking studies of various pyrazole derivatives against different protein targets have yielded a range of binding energies, indicating varying potencies and potential for inhibitory activity. asianjpr.com While specific scoring function parameters for this compound are not extensively detailed in the public domain, the general principles are applied across the class of pyrazole-containing compounds. The choice of scoring function can significantly influence the outcome of the docking simulation, and often, a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions.
The following table summarizes representative binding affinity data from molecular docking studies of various pyrazole derivatives, illustrating the range of calculated energies against different biological targets. It is important to note that these values are for derivatives and not the parent compound this compound itself.
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole Derivative EH32 | RET Protein Tyrosine Kinase (G810A mutant) | -74.58 | asianjpr.com |
| Chalcone (B49325) Derivative | Enzyme DprE1 | -7.047 to -9.353 | researchgate.net |
| Pyrazolo[5,1-c] dntb.gov.uaui.ac.idglobalresearchonline.nettriazine Derivative | Protein (PDB ID: 4hdq) | -9.946 | researchgate.net |
| Pyrazolo[5,1-c] dntb.gov.uaui.ac.idglobalresearchonline.nettriazine Derivative | Protein (PDB ID: 3pxe) | -10.55 | researchgate.net |
Conformational Analysis and Elucidation of Bioactive Conformations
Conformational analysis of a molecule like this compound is crucial for understanding its three-dimensional structure and how it interacts with biological targets. The bioactive conformation is the specific spatial arrangement of a molecule that it adopts when it binds to its receptor to elicit a biological response. This conformation may differ from the molecule's lowest energy state in solution.
Experimental techniques like X-ray crystallography can provide definitive information about the solid-state conformation of a molecule. For instance, a study on a related compound, 4-[tris(1H-pyrazol-1-yl)methyl]phenol, revealed the dihedral angles between the planes of the pyrazole rings to be 50.7(2)°, 71.2(3)°, and 95.8(2)°. iucr.org This demonstrates the non-planar arrangement of the pyrazole moieties in the solid state. Such data provides valuable insights into the preferred spatial arrangements of pyrazole-containing structures.
The bioactive conformation of pyrazole derivatives is often elucidated through structure-activity relationship (SAR) studies and molecular modeling. By comparing the structures of active and inactive analogues, researchers can infer the conformational requirements for biological activity. For example, the substitution pattern on the pyrazole and phenyl rings can influence the preferred conformation and, consequently, the binding affinity. It has been noted that the pyrazole core possesses unique physicochemical properties that can lead to improved pharmacokinetic and pharmacological effects compared to other heterocyclic rings. dntb.gov.ua
The following table presents crystallographic data for a related pyrazole derivative, providing insight into the stable conformations that such molecules can adopt.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | Dihedral Angle (Pyrazole Ring 1 - Pyrazole Ring 2) | 50.7 (2)° | iucr.org |
| Dihedral Angle (Pyrazole Ring 1 - Pyrazole Ring 3) | 71.2 (3)° | ||
| Dihedral Angle (Pyrazole Ring 2 - Pyrazole Ring 3) | 95.8 (2)° |
Research Applications and Broader Scientific Impact
Role as Lead Compounds in Drug Discovery Research
The 4-(1H-pyrazol-4-yl)phenol framework is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. Its derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
The pyrazole (B372694) ring can act as a versatile scaffold, allowing for substitutions that can be tailored to fit into the active sites of specific kinases. The phenolic hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the target protein.
Key research findings have highlighted the potential of pyrazole-based compounds in cancer therapy:
Aurora Kinase Inhibition: Derivatives of the pyrazol-4-yl urea (B33335) scaffold have been identified as potent dual inhibitors of Aurora A and Aurora B kinases. nih.gov These kinases are key regulators of mitosis, and their inhibition can lead to polyploidy and cell death in cancer cells. nih.gov Optimization of these compounds has led to the development of clinical candidates like AT9283, which also inhibits other kinases such as JAK2 and Abl. nih.gov
SGK1 Inhibition: The serum and glucocorticoid-regulated kinase 1 (SGK1) is implicated in tumorigenesis. acs.org this compound derivatives have been developed as highly active and selective SGK1 inhibitors with nanomolar activity. acs.org The para-phenol group in these inhibitors is proposed to interact with the linker region of the kinase. acs.org
ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is involved in the regulation of apoptosis and inflammation. Pyrazole derivatives have been designed and synthesized as inhibitors of ASK1, with potential applications in neurodegenerative diseases. bldpharm.com
Anticancer Cytotoxicity: Novel pyrazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer. researchgate.net These compounds can induce apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents. researchgate.net One such derivative, PCW-1001, has shown both antitumor and radiosensitizing activities in breast cancer models. frontiersin.org
| Target Kinase | Compound Class | Therapeutic Potential | Reference |
|---|---|---|---|
| Aurora A/B | Pyrazol-4-yl ureas (e.g., AT9283) | Cancer | nih.gov |
| SGK1 | N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | Cancer | acs.org |
| ASK1 | Pyrazole derivatives | Neurodegenerative diseases | bldpharm.com |
| Multiple Oncogenic Pathways | N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide (PCW-1001) | Breast Cancer (Antitumor and Radiosensitizer) | frontiersin.org |
Utility as Building Blocks in Complex Organic Synthesis
The pyrazole ring system is a cornerstone in heterocyclic chemistry, and this compound serves as a valuable bifunctional building block for the construction of more elaborate molecular architectures. The presence of the reactive phenol (B47542) and pyrazole groups allows for a variety of chemical transformations.
The pyrazole moiety can undergo N-alkylation, N-arylation, and various coupling reactions, while the phenolic hydroxyl group can be readily converted into ethers, esters, or used in reactions such as the Williamson ether synthesis. This dual reactivity makes it a versatile starting material for the synthesis of a wide range of heterocyclic compounds.
One notable application is in multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product. Pyrazole derivatives, including those with a phenolic substituent, are frequently used in MCRs to generate libraries of compounds with high structural diversity. For instance, they are used in the synthesis of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which can be further oxidized to form fully aromatic systems. chemscene.comgoogle.com
Furthermore, the pyrazole scaffold is an essential intermediate for the synthesis of other pharmaceutical heterocycles. nbinno.com The ability to functionalize both the pyrazole and phenol rings independently provides a powerful tool for creating complex molecules with tailored properties.
Contributions to Materials Science Research
The incorporation of the this compound motif into larger molecular systems has led to the development of novel materials with interesting optical and polymeric properties.
Photochromic Systems
Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. olinepoxy.comnih.gov This property is of great interest for applications in optical data storage, molecular switches, and smart materials. researchgate.net
Diarylethenes are a class of photochromic compounds known for their thermal irreversibility and high fatigue resistance. olinepoxy.comnih.govmdpi.com The introduction of a pyrazole moiety into diarylethene structures has been shown to create novel photochromic systems. sigmaaldrich.com These compounds can exhibit significant color changes upon irradiation with UV light, transitioning from a colorless to a colored state. sigmaaldrich.com The pyrazole ring plays a crucial role in the photochromic reaction process of these diarylethene derivatives. sigmaaldrich.com
Polymeric and Coating Applications
While direct polymerization of this compound into common industrial polymers like polycarbonates or epoxy resins is not widely documented, the broader class of pyrazole derivatives has found applications in polymer science. The phenolic hydroxyl group in this compound provides a reactive site for incorporation into polymer backbones, similar to other phenolic monomers.
Microporous Organic Polymers (MOPs): Pyrazole-based MOPs have been synthesized through methods like Scholl coupling of diphenyl-1H-pyrazole. acs.org These polymers possess abundant NH and N=C groups and have been investigated for applications such as high-performance CO2 capture. acs.org
Tetraaryl Pyrazole Polymers: Polymers synthesized from styryl-substituted pyrazole monomers have been shown to be thermally stable and soluble in organic solvents. chemicalbook.com These polymers can exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where fluorescence is enhanced in the aggregated state, making them suitable for applications like fluorescent chemosensors for detecting explosives. chemicalbook.com
Chemical Auxiliaries: Pyrazole derivatives have been utilized as chemical auxiliaries in the production of coatings, rubber, and plastics, highlighting their role in modifying and enhancing the properties of polymeric materials.
Applications in Coordination Chemistry and Metal Complexation
The pyrazole ring is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. olinepoxy.comacs.org The deprotonated form, pyrazolate, is a particularly versatile ligand that can act as a bridge between two metal centers, leading to the formation of di- or polynuclear complexes. olinepoxy.comscielo.org.co
The this compound molecule offers multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the phenol group. This allows it to act as a multidentate ligand, forming stable complexes with a variety of transition metals. The coordination behavior can be tuned by controlling the reaction conditions, such as pH, which can influence the protonation state of the pyrazole and phenol groups.
The resulting metal complexes have potential applications in catalysis, magnetism, and materials science. nbinno.comolinepoxy.com For example, pyrazole-containing copper complexes can form structures with varying nuclearity, from mononuclear to polynuclear systems. acs.org The ability of pyrazolate ligands to mediate magnetic interactions between metal centers has also been a subject of interest. olinepoxy.com
| Coordination Mode | Description | Resulting Structure | Reference |
|---|---|---|---|
| Monodentate | Coordination through one of the pyrazole nitrogen atoms. | Simple metal complexes. | olinepoxy.com |
| Exo-bidentate (Bridging) | The deprotonated pyrazolate anion bridges two metal centers using both nitrogen atoms. | Dinuclear or polynuclear complexes. | olinepoxy.comscielo.org.co |
| Multidentate (Chelating) | Coordination involving the pyrazole nitrogens and the phenolic oxygen. | Stable chelate complexes. |
Development of Fluorescent Agents and Dyes
Fluorescent molecules are indispensable tools in various scientific fields, including bioimaging, sensing, and materials science. Pyrazole derivatives have emerged as a promising class of fluorophores due to their high synthetic versatility, structural diversity, and favorable electronic properties.
The this compound scaffold can be incorporated into larger conjugated systems to create novel fluorescent dyes. The electron-donating nature of the phenol group and the electron-accepting or -donating properties of the pyrazole ring can be exploited to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, and quantum yield.
Recent research has demonstrated the utility of pyrazole-based compounds as:
Fluorescent Probes for Bioimaging: Pyrazole derivatives have been developed as fluorescent probes for the detection of biologically relevant species such as ions and small molecules in living cells. These probes can exhibit changes in their fluorescence intensity or wavelength upon binding to a specific analyte, allowing for real-time monitoring of biological processes.
Fluorescent Dyes: The conjugation of pyrazole with other aromatic systems, such as pyrene, has led to the synthesis of highly fluorescent dyes. These dyes can exhibit bright emission in solution and have potential applications in optoelectronics and as sensors for acidic environments.
Sensors for Nitroaromatics: Pyrazoline derivatives containing a phenol group have been synthesized and used for the detection of nitroaromatic compounds like picric acid through fluorescence quenching.
The development of fluorescent agents based on the this compound scaffold continues to be an active area of research, with the potential to yield novel tools for diagnostics and materials science.
Advanced Characterization and Structural Elucidation Techniques for Pyrazole Phenol Compounds
Experimental Spectroscopic Analysis
Spectroscopic methods are fundamental to the characterization of 4-(1H-pyrazol-4-yl)phenol, each providing a unique piece of the structural puzzle by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its phenolic and pyrazolic moieties. A broad absorption band is typically observed in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding. libretexts.orgdocbrown.info Another characteristic band for the N-H stretching of the pyrazole (B372694) ring can be found in the 3124-3396 cm⁻¹ range. nih.gov
Vibrations corresponding to the aromatic C-H bonds of both the phenol (B47542) and pyrazole rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz The spectrum would also show strong absorptions in the 1400-1600 cm⁻¹ region, which are characteristic of C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. libretexts.orgnih.gov A distinct C-O stretching vibration from the phenol group typically appears in the range of 1000-1250 cm⁻¹. libretexts.orglibretexts.org
| Frequency Range (cm⁻¹) | Vibration | Functional Group Assignment |
| 3200-3550 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 3124-3396 | N-H Stretch | Pyrazole Ring |
| > 3000 | C-H Stretch | Aromatic/Heterocyclic Rings |
| 1400-1600 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |
| 1000-1250 | C-O Stretch | Phenolic Ether |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The phenolic O-H proton typically appears as a broad singlet. The protons on the phenol ring would appear as two doublets in the aromatic region (approximately 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The protons on the pyrazole ring are expected to produce signals in the aromatic region as well, typically between 7.5 and 8.0 ppm. docbrown.info The N-H proton of the pyrazole ring would also give rise to a broad signal.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom attached to the hydroxyl group (C-O) in the phenol ring is expected to resonate in the range of 150-160 ppm. rsc.org Other aromatic carbons of the phenol ring would appear between 115 and 130 ppm. The carbons of the pyrazole ring typically show signals in the range of 100-140 ppm. researchgate.netnih.govresearchgate.net
| Spectroscopy | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 6.8-7.5 | Phenolic C-H |
| 7.5-8.0 | Pyrazole C-H | |
| Variable (broad) | Phenolic O-H | |
| Variable (broad) | Pyrazole N-H | |
| ¹³C NMR | 150-160 | Phenolic C-O |
| 115-130 | Phenolic C-H & C-C | |
| 100-140 | Pyrazole C-H & C-N |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₈N₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 160.0637. uni.lu The fragmentation pattern would provide further structural information. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. docbrown.info The pyrazole ring may undergo cleavage, leading to characteristic fragments that help confirm the heterocyclic portion of the structure.
| m/z Value | Possible Fragment Ion |
| 160 | [C₉H₈N₂O]⁺ (Molecular Ion) |
| 132 | [M - CO]⁺ |
| 131 | [M - CHO]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol moiety) |
| 68 | [C₃H₄N₂]⁺ (Pyrazole moiety) |
UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound absorb UV light due to π→π* transitions within the conjugated systems of the phenol and pyrazole rings. researchgate.net The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show one or more strong absorption maxima (λmax) in the ultraviolet region, likely between 200 and 400 nm. mu-varna.bgresearchgate.net The exact position and intensity of these peaks are sensitive to the solvent and the pH of the solution.
| Parameter | Expected Observation | Transition Type |
| λmax | ~200-400 nm | π→π* |
X-ray Crystallography and Solid-State Structure Determination
While the specific crystal structure for this compound is not detailed in the provided search results, X-ray crystallography on closely related pyrazole-phenol derivatives provides significant insight into the expected solid-state structure. researchgate.netnih.gov For instance, analyses of substituted pyrazolyl-phenols reveal that the pyrazole and phenol rings are often nearly coplanar. nih.govredalyc.org A critical feature in the solid state is the formation of intermolecular hydrogen bonds. The phenolic hydroxyl group (O-H) and the pyrazole's imino proton (N-H) can act as hydrogen bond donors, while the pyrazole's sp²-hybridized nitrogen atom can act as an acceptor. spast.org These interactions lead to the formation of extended supramolecular networks, such as chains or sheets, which dictate the crystal packing. nih.govspast.org
For the related compound 4-bromo-2-(1H-pyrazol-3-yl)phenol, crystallographic analysis revealed a triclinic crystal system with space group C2/c. researchgate.net Such data provides precise bond lengths, bond angles, and intermolecular distances, offering an unambiguous confirmation of the molecular structure.
| Crystallographic Parameter | Data from a Related Compound (4-bromo-2-(1H-pyrazol-3-yl)phenol) |
| Crystal System | Triclinic |
| Space Group | C2/c |
| a (Å) | 16.255(3) |
| b (Å) | 4.4119(9) |
| c (Å) | 25.923(5) |
| β (°) | 107.99(3) |
| Key Feature | Intermolecular hydrogen bonding |
Chromatographic and Other Purity Assessment Methods
Assessing the purity of this compound is crucial after its synthesis. Chromatographic techniques are the primary methods used for this purpose.
Thin Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. rsc.orgnih.gov A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The purity is indicated by the presence of a single spot after visualization, typically under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method for determining purity. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid), would be suitable for analyzing this compound. sielc.com The compound would produce a distinct peak with a characteristic retention time. Integration of the peak area allows for the precise quantification of purity, often exceeding 95-99% for well-purified samples.
Melting Point: The melting point is a fundamental physical property used as a criterion of purity. A pure crystalline solid will melt over a sharp, narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Q & A
What synthetic methodologies are most effective for preparing 4-(1H-pyrazol-4-yl)phenol, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of this compound often involves coupling reactions between pyrazole derivatives and phenol-containing precursors. A Mannich reaction, as demonstrated for structurally similar compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol, can be adapted by substituting the chloro group with a hydroxyl moiety . Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to activate the phenol group.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.
- Yield : Reported yields for analogous pyrazole-phenol hybrids range from 60–75%, with impurities arising from incomplete deprotection or oxidation .
How can crystallographic data for this compound be refined to resolve ambiguities in hydrogen bonding networks?
Advanced Research Question
Crystal structure refinement using SHELXL (via the SHELX suite) is critical for resolving hydrogen bonding ambiguities. Key steps include:
- Data collection : High-resolution X-ray diffraction (≤1.0 Å) to capture weak electron density features.
- Hydrogen placement : Use of DFIX and DANG restraints to model H-bond distances (e.g., O–H···N interactions typically 2.6–2.8 Å) .
- Validation : Cross-checking with tools like PLATON to detect missed symmetry or disordered regions.
- Case study : For the related compound 2-(1H-pyrazol-4-yl)phenol (CAS 391927-45-0), refinement revealed a planar pyrazole-phenol dihedral angle of 5.2°, stabilizing intramolecular H-bonds .
What experimental and computational strategies can reconcile discrepancies in spectroscopic data for pyrazole-phenol derivatives?
Advanced Research Question
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. A combined approach is recommended:
- Experimental :
- Computational :
- DFT calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts and vibrational modes.
- MD simulations : Model solvent interactions (e.g., water vs. chloroform) to explain peak broadening .
How does the electronic structure of this compound influence its reactivity in metal coordination chemistry?
Basic Research Question
The phenol and pyrazole groups act as bifunctional ligands, enabling diverse coordination modes:
- pH-dependent behavior : Deprotonation of the phenolic OH (pKa ~9.5) facilitates binding to transition metals (e.g., Cu²⁺, Fe³⁺).
- Donor sites : Pyrazole N1 and phenolic O are primary donors, forming 5-membered chelate rings.
- Example : In Mannich reactions with diazacrown ethers, the pyrazole N1 participates in covalent bonding, while the phenol oxygen stabilizes intermediates via H-bonding .
What strategies optimize the synthesis of sulfonated derivatives of this compound for biological screening?
Advanced Research Question
Sulfonation at the phenol or pyrazole position enhances solubility and bioactivity. A robust protocol includes:
- Reagent selection : Use chlorosulfonic acid in anhydrous dichloromethane at 0°C to minimize over-sulfonation.
- Protection/deprotection : Temporary silylation (e.g., TBSCl) of the phenol OH directs sulfonation to the pyrazole C4 position.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates mono- vs. di-sulfonated products.
- Yield : ~50–65% for mono-sulfonated derivatives, confirmed by HRMS and ¹H NMR .
How can researchers design structure-activity relationship (SAR) studies for this compound-based kinase inhibitors?
Advanced Research Question
SAR studies require systematic variation of substituents and assay validation:
- Core modifications : Introduce electron-withdrawing groups (e.g., NO₂) at the pyrazole C3 to enhance kinase binding affinity.
- Biological assays :
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM.
- IC₅₀ determination : Use ATP-coupled assays for hits showing >70% inhibition.
- Case study : A pyrazole-phenol analogue (IC₅₀ = 12 nM for GRK2) demonstrated hydrogen bonding with Asp335 and hydrophobic interactions in the ATP pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
